molecular formula C6H4Cl2FN B567338 5-Chloro-2-(chloromethyl)-3-fluoropyridine CAS No. 1227585-36-5

5-Chloro-2-(chloromethyl)-3-fluoropyridine

Cat. No. B567338
M. Wt: 180.003
InChI Key: BUFISNWLULQMCP-UHFFFAOYSA-N
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Description

“5-Chloro-2-(chloromethyl)-3-fluoropyridine” is a halogenated heterocycle . Its empirical formula is C6H5Cl2N . It’s used in various applications, including the synthesis of other compounds .

Scientific Research Applications

1. Synthesis and Antifungal Activity of Pyridazine Derivatives

  • Summary of Application : Pyridazine derivatives, which can be synthesized from mucochloric acid and benzene, have been found to possess good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica .
  • Methods of Application : The synthesis involves reacting mucochloric acid with benzene to produce various pyridazine derivatives . One of these derivatives, 5-chloro-2-(chloromethyl)-6-phenylpyridazin-3(2 H)-one, was obtained in a single step with a 73% yield .
  • Results or Outcomes : Some of the synthesized compounds displayed good antifungal activities in preliminary tests .

2. Synthesis of 5-Chloro-2-pentanone from 3-acetyl-1-propanol

  • Summary of Application : 5-Chloro-2-pentanone and its derivatives are widely used in the pharmaceutical and agrochemical industry . A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5-Chloro-2-pentanone using bis(trichloromethyl)carbonate as the efficient chlorine source .
  • Methods of Application : The reaction conditions, such as temperature, time, mole ratio, solvent, and initiator were optimized . The yield of 5-Chloro-2-pentanone reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 hours .
  • Results or Outcomes : The reaction mechanism was proposed and confirmed accordingly .

properties

IUPAC Name

5-chloro-2-(chloromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFISNWLULQMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737874
Record name 5-Chloro-2-(chloromethyl)-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(chloromethyl)-3-fluoropyridine

CAS RN

1227585-36-5
Record name Pyridine, 5-chloro-2-(chloromethyl)-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227585-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(chloromethyl)-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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